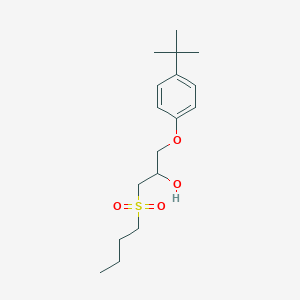![molecular formula C22H25N3O B6067164 4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B6067164.png)
4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide, also known as AZB, is a novel chemical compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of benzamide derivatives and has shown promising results in various scientific research studies.
Mécanisme D'action
The exact mechanism of action of 4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide is not fully understood, but it is believed to be related to its ability to inhibit specific enzymes and signaling pathways. For example, 4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide has been shown to inhibit the activity of protein kinase B (Akt), which is involved in cell survival and proliferation. Additionally, 4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-diabetic activities. In addition to these activities, 4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide has also been shown to have antioxidant activity and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide in lab experiments is its ability to selectively target specific enzymes and signaling pathways. Additionally, 4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide has been shown to have low toxicity and to be well-tolerated in animal studies. However, one of the limitations of using 4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for 4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide research, including exploring its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and diabetes. Additionally, further studies are needed to understand the exact mechanism of action of 4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide and to identify its molecular targets. Further optimization of the synthesis method of 4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide may also be necessary to improve its solubility and bioavailability.
Conclusion:
In conclusion, 4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide is a novel chemical compound that has shown promising results in various scientific research studies. Its ability to selectively target specific enzymes and signaling pathways makes it a potential therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of 4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide involves a multi-step process that includes the condensation of 4-(cyanomethyl)benzoyl chloride with 1-aminooctane in the presence of a suitable base, followed by the addition of 4-(aminomethyl)benzonitrile. The resulting product is then purified using column chromatography to obtain the final compound, 4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide.
Applications De Recherche Scientifique
4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide has shown potential in various scientific research studies, including anti-cancer, anti-inflammatory, and anti-diabetic activities. In a recent study, 4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide was found to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. Another study showed that 4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide has been shown to have anti-diabetic activity by improving insulin sensitivity and glucose uptake.
Propriétés
IUPAC Name |
4-(azepan-1-ylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c23-14-13-18-7-11-21(12-8-18)24-22(26)20-9-5-19(6-10-20)17-25-15-3-1-2-4-16-25/h5-12H,1-4,13,15-17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKUKQFMKIDDDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B6067081.png)

![N-(4-hydroxyphenyl)-2-(4-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B6067098.png)
![N-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonothioyl}isonicotinamide](/img/structure/B6067102.png)
![2-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6067107.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(3-methylphenyl)glycinamide](/img/structure/B6067109.png)
![1-[1-(3-ethynylbenzoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6067117.png)
![1-({[4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,6-dimethylpiperidine](/img/structure/B6067119.png)

![ethyl 1-[(dimethylamino)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6067129.png)
![N-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B6067135.png)
![2-{[2-(3-bromophenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6067143.png)
![4-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6067170.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-(ethylsulfonyl)piperidine](/img/structure/B6067174.png)